![molecular formula C8H3Br2N3 B2370175 4,6-Dibromopyrazolo[1,5-a]pyridin-3-carbonitril CAS No. 2068065-63-2](/img/structure/B2370175.png)
4,6-Dibromopyrazolo[1,5-a]pyridin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3Br2N3 and a molecular weight of 300.94 g/mol . This compound is characterized by the presence of two bromine atoms at positions 4 and 6 on the pyrazolo[1,5-a]pyridine ring system, and a cyano group at position 3. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of other heterocyclic compounds, facilitating the development of more complex molecular architectures.
Biology
- Antimicrobial Activity : Research has indicated that 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile exhibits antimicrobial properties against several bacterial strains. In vitro studies suggest it disrupts bacterial cell wall synthesis.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly as a RET kinase inhibitor. RET kinases are implicated in various cancers, including thyroid and neuroendocrine tumors. Studies demonstrate that the compound can inhibit RET kinase activity, leading to reduced proliferation of cancer cells in vitro .
Medicine
- Pharmaceutical Development : Due to its biological activities, this compound is explored as a potential pharmaceutical intermediate for developing new therapeutic agents targeting RET-associated malignancies and other proliferative disorders.
In Vitro Studies
A series of studies evaluated the cytotoxic effects of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile on various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (breast) | 12 | Significant growth inhibition |
A549 (lung) | 15 | Induction of apoptosis |
K-562 (leukemia) | 10 | Cell cycle arrest |
These results indicate potent anticancer activity across different tumor types.
In Vivo Studies
Animal model studies further confirmed the anticancer efficacy of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor regression compared to control groups. Histopathological analysis revealed reduced tumor cell density and increased markers of apoptosis in treated tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carbonitrile. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Wirkmechanismus
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atoms and cyano group play a crucial role in its reactivity and interactions with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
- Pyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
The dibromo substitution pattern provides distinct electronic and steric properties compared to mono-bromo or unsubstituted analogs .
Biologische Aktivität
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core with two bromine substituents and a cyano group, which influence its reactivity and biological interactions. The unique substitution pattern imparts distinct electronic properties that are crucial for its biological activity.
Antimicrobial Activity
Research indicates that 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, though specific molecular targets remain to be fully elucidated.
Anticancer Activity
The compound has been evaluated for anticancer properties , particularly as a RET kinase inhibitor. RET (rearranged during transfection) kinases are implicated in several types of cancer, including thyroid cancers and some neuroendocrine tumors. Studies have shown that 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile can inhibit RET kinase activity, leading to reduced proliferation of cancer cells in vitro. This suggests its potential as a therapeutic agent in treating RET-associated malignancies .
The exact mechanism by which 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile exerts its biological effects is not completely understood. However, it is hypothesized that the bromine atoms and the cyano group play critical roles in modulating the compound's interactions with biological targets. The compound may engage in nucleophilic substitution reactions with key cellular components or interfere with signaling pathways essential for cell survival and proliferation.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxic effects of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (breast cancer) | 12 | Significant inhibition of growth |
A549 (lung cancer) | 15 | Induction of apoptosis |
K-562 (leukemia) | 10 | Cell cycle arrest |
These results indicate that the compound has potent anticancer activity across different tumor types .
Animal Models
In vivo studies using animal models have further confirmed the anticancer efficacy of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile. Tumor-bearing mice treated with the compound showed significant tumor regression compared to control groups. Histopathological analysis indicated reduced tumor cell density and increased apoptosis markers in treated tissues .
Eigenschaften
IUPAC Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJJSFJKWOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.